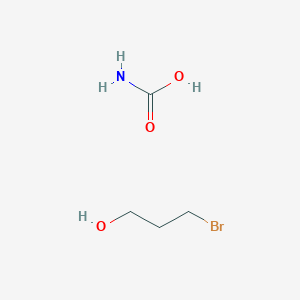

Carbamic acid--3-bromopropan-1-ol (1/1)

Description

Contextualization of Carbamic Acid Stability and Complexation

Carbamic acid (H₂NCOOH) is the parent compound of a large class of organic compounds, including carbamate (B1207046) esters and salts, which are noted for their stability and wide-ranging applications in pharmaceuticals and agriculture. wikipedia.orgacs.org However, carbamic acid itself is notoriously unstable under standard conditions. wikipedia.orgsolubilityofthings.com It is readily formed from the reaction of ammonia (B1221849) and carbon dioxide, but typically only at very low temperatures, around -23°C (250 K). wikipedia.org At warmer temperatures, it rapidly decomposes back into its constituent gases. wikipedia.org

The inherent instability of carbamic acid has made its isolation and structural characterization challenging. mdpi.com Research has shown that its stability can be significantly enhanced through intermolecular interactions, particularly hydrogen bonding. nih.gov In the solid state, carbamic acid is believed to exist as a dimer, where two molecules are linked by hydrogen bonds between their carboxyl groups. wikipedia.org This dimerization is a key factor in stabilizing the N-CO₂H bond. researchgate.net

The formation of supramolecular complexes is another critical strategy for stabilization. By reacting carbamic acid with other molecules that can participate in hydrogen bonding, stable adducts can be formed. These complexes effectively "trap" the carbamic acid molecule, preventing its decomposition and allowing for detailed structural analysis, often through X-ray diffraction. researchgate.net The stability of these complexes is influenced by several factors, including the steric and electronic properties of the amine and the nature of the reaction environment. acs.orgmdpi.com For instance, carbamic acids can be stabilized by hydrogen bonds in certain solvents or when tethered to a solid support like silica (B1680970). nih.gov

| Property | Value/Description | Source(s) |

| Formula | H₂NCOOH | wikipedia.org |

| Molar Mass | 61.04 g/mol | wikipedia.org |

| Stability | Unstable at room temperature; stable up to approx. 250 K (-23°C) | wikipedia.org |

| Decomposition Products | Ammonia (NH₃) and Carbon Dioxide (CO₂) | wikipedia.org |

| Stabilization Mechanisms | Dimerization via hydrogen bonds, Supramolecular complexation | wikipedia.orgresearchgate.net |

Role of 3-Bromopropan-1-ol as a Hydrogen Bond Donor/Acceptor or Partner

3-Bromopropan-1-ol is a primary alcohol with the chemical formula C₃H₇BrO. nih.gov Its molecular structure is key to its function in forming supramolecular complexes. The molecule contains a hydroxyl (-OH) group and a bromine atom, both of which can participate in hydrogen bonding.

The hydroxyl group allows 3-bromopropan-1-ol to act as a hydrogen bond donor . The hydrogen atom of the -OH group can form a hydrogen bond with an electronegative atom, such as an oxygen or nitrogen atom on a partner molecule. Concurrently, the oxygen atom in the hydroxyl group, as well as the bromine atom, possess lone pairs of electrons, enabling them to function as hydrogen bond acceptors . nih.gov This dual capability makes 3-bromopropan-1-ol a versatile partner in the formation of hydrogen-bonded networks, which are the foundation of many supramolecular structures.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇BrO | nih.gov |

| IUPAC Name | 3-bromopropan-1-ol | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Molar Mass | 138.99 g/mol | nih.gov |

Research Rationale and Scope for Carbamic Acid--3-Bromopropan-1-ol (1/1) Adducts

The investigation into carbamic acid--3-bromopropan-1-ol (1/1) adducts is driven by the fundamental goal of stabilizing and characterizing the elusive carbamic acid molecule. Given the instability of free carbamic acid and the demonstrated ability of 3-bromopropan-1-ol to act as both a hydrogen bond donor and acceptor, it presents itself as an ideal candidate for forming a stable supramolecular complex.

The scope of this research includes:

The synthesis of the carbamic acid--3-bromopropan-1-ol (1/1) adduct, likely by reacting an amine and carbon dioxide in the presence of 3-bromopropan-1-ol. wikipedia.orgnih.gov

The isolation and purification of the resulting crystalline solid.

The structural characterization of the adduct, primarily using X-ray crystallography, to understand the specific hydrogen bonding interactions between the carbamic acid and the alcohol.

The analysis of the structural data to gain insights into the intrinsic properties of the carbamic acid molecule when stabilized within a defined supramolecular environment.

This line of inquiry is significant as it contributes to the broader understanding of CO₂ fixation and the chemistry of carbamic acids, which are pivotal intermediates in the synthesis of valuable carbamate compounds used in medicine and industry. acs.orgnih.govnih.gov By successfully forming and analyzing such adducts, researchers can expand the fundamental knowledge of non-covalent interactions and the principles of supramolecular assembly.

Properties

CAS No. |

674290-93-8 |

|---|---|

Molecular Formula |

C4H10BrNO3 |

Molecular Weight |

200.03 g/mol |

IUPAC Name |

3-bromopropan-1-ol;carbamic acid |

InChI |

InChI=1S/C3H7BrO.CH3NO2/c4-2-1-3-5;2-1(3)4/h5H,1-3H2;2H2,(H,3,4) |

InChI Key |

AGOQLZQROQDWGZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)CBr.C(=O)(N)O |

Origin of Product |

United States |

Synthetic Methodologies for Carbamic Acid 3 Bromopropan 1 Ol 1/1 Adducts

Direct Complexation and Crystallization Approaches

Direct synthesis of the target adduct, while not extensively documented, can be inferred from established methods for carbamate (B1207046) synthesis. A plausible and straightforward approach involves the reaction of 3-bromopropylamine (B98683) with a suitable carbonyl source, followed by crystallization. A common strategy in organic synthesis is the formation of a more stable, protected intermediate, which can then be deprotected to yield the desired product.

One well-documented precursor is tert-butyl (3-bromopropyl)carbamate. Its synthesis is achieved by reacting 3-bromopropylamine hydrobromide with di-tert-butyl dicarbonate (B1257347) in the presence of a base like triethylamine. latrobe.edu.aursc.orgnih.govbeilstein-journals.orgrsc.org The reaction is typically carried out in a solvent such as dichloromethane (B109758) at room temperature. latrobe.edu.aunih.govbeilstein-journals.orgrsc.org The resulting N-Boc protected carbamate is a stable solid that can be purified by column chromatography and crystallized. rsc.org Deprotection of the tert-butoxycarbonyl (Boc) group, usually under acidic conditions, would then yield the target carbamic acid derivative.

Another potential route involves the direct reaction of 3-bromopropan-1-ol with an isocyanate, a common method for forming carbamates. gla.ac.uk This reaction typically proceeds by the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate.

Crystallization is a crucial step for obtaining the pure adduct. For related carbamates, crystallization from a suitable solvent system after chromatographic purification is a standard procedure to obtain a product with high purity. rsc.org

Table 1: Synthesis of tert-Butyl (3-bromopropyl)carbamate as a Precursor

| Starting Materials | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| 3-Bromopropylamine hydrobromide, Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | 5 minutes (initial), then dropwise addition and further stirring | Not specified | latrobe.edu.au |

| 3-Bromopropylamine hydrobromide, Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | Overnight | Not specified | rsc.org |

| 3-Bromopropylamine hydrobromide, Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | 17 hours | Not specified | nih.gov |

| 3-Bromopropylamine hydrobromide, Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | Not specified | 86% | beilstein-journals.org |

| 3-Bromopropylamine hydrobromide, Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | 1.5 hours | 86% | rsc.org |

Investigation of Reaction Conditions and Stoichiometry Effects on Adduct Formation

The formation of the carbamic acid--3-bromopropan-1-ol adduct is highly dependent on the reaction conditions and the stoichiometry of the reactants. The direct synthesis from 3-bromopropan-1-ol and a carbamoylating agent like urea (B33335) or an isocyanate requires careful optimization of these parameters to maximize yield and purity.

When using urea as the carbamoylating agent, a catalyst is often necessary to facilitate the reaction with the alcohol. The stoichiometry between 3-bromopropan-1-ol and urea, as well as the catalyst loading, would need to be systematically varied to find the optimal ratio. Temperature and reaction time are also critical parameters that influence the reaction rate and the formation of potential byproducts. uea.ac.uk

In the case of using an isocyanate, the reaction with 3-bromopropan-1-ol is generally more straightforward. gla.ac.uk However, the stoichiometry is crucial to ensure complete conversion of the alcohol without using a large excess of the often-toxic isocyanate. The reaction is typically performed in an inert solvent, and the temperature is controlled to prevent side reactions.

For the synthesis of the N-protected intermediate, tert-butyl (3-bromopropyl)carbamate, the stoichiometry of the amine, di-tert-butyl dicarbonate, and the base is a key factor. Typically, a slight excess of the di-tert-butyl dicarbonate and the base is used to ensure complete conversion of the amine. rsc.org

Table 2: General Reaction Conditions for Carbamate Synthesis from Alcohols

| Carbamoylating Agent | Catalyst/Reagent | Solvent | Temperature | Key Considerations |

| Urea | Acid or Metal Catalyst | Various | Elevated | Stoichiometry of alcohol, urea, and catalyst is critical. |

| Isocyanate | None | Inert (e.g., Acetonitrile) | Room Temperature or Elevated | Stoichiometry needs to be carefully controlled. |

| Di-tert-butyl dicarbonate (for N-protected route) | Base (e.g., Triethylamine) | Dichloromethane | Room Temperature | Stoichiometry of amine, Boc-anhydride, and base. |

Purification and Isolation Techniques for Molecular Adducts

The purification and isolation of the carbamic acid--3-bromopropan-1-ol adduct are essential to obtain a product of high purity, which is crucial for its subsequent use. The choice of purification method depends on the physical properties of the adduct and the impurities present.

Crystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of the pure compound. The choice of solvent is critical and is determined by the solubility of the adduct at different temperatures.

Column Chromatography: This technique is widely used to separate the desired product from unreacted starting materials and byproducts. rsc.org For carbamates, silica (B1680970) gel is a common stationary phase, and a mixture of organic solvents, such as ethyl acetate (B1210297) and petroleum spirits, is used as the mobile phase. rsc.org The polarity of the eluent is optimized to achieve good separation.

Extraction: Liquid-liquid extraction is often employed during the work-up procedure to separate the product from water-soluble impurities. The reaction mixture is typically partitioned between an organic solvent and water. The organic layer containing the product is then washed, dried, and concentrated. nih.gov

Distillation: For liquid products or precursors, distillation under reduced pressure can be used for purification, although this is less common for solid carbamates.

Table 3: Common Purification Techniques for Carbamate Derivatives

| Technique | Description | Application | Reference |

| Column Chromatography | Separation based on differential adsorption on a solid phase. | Purification of tert-butyl (3-bromopropyl)carbamate. | rsc.org |

| Crystallization | Solidification from a solution to form a crystalline solid. | Final purification of solid carbamate products. | |

| Extraction | Separation of a substance from a mixture by dissolving it in a suitable solvent. | Work-up procedure to remove water-soluble impurities. | nih.gov |

Advanced Spectroscopic and Diffractional Structural Elucidation

Spectroscopic Characterization of Intermolecular Interactions

Spectroscopy is a cornerstone for investigating the molecular-level details of the adduct. Techniques such as NMR, IR, Raman, and mass spectrometry offer insights into the electronic environment of atoms, the nature of chemical bonds, and the pathways through which the molecule fragments, confirming the association between carbamic acid and 3-bromopropan-1-ol.

High-resolution NMR spectroscopy is a powerful, non-destructive tool for probing the structure of the Carbamic acid--3-bromopropan-1-ol (1/1) adduct in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, detailed information about the molecular conformation and the specific hydrogen-bonding interactions between the two components can be deduced.

The formation of the adduct is expected to cause significant changes in the NMR spectra compared to the individual components. The protons involved in hydrogen bonding, specifically the hydroxyl (-OH) and amine (-NH₂) protons from carbamic acid and the hydroxyl proton from 3-bromopropan-1-ol, would likely exhibit downfield shifts and signal broadening due to chemical exchange and the formation of strong intermolecular hydrogen bonds.

Analysis of the ¹H NMR spectrum of 3-bromopropan-1-ol reveals characteristic signals for its methylene (B1212753) protons. researchgate.netnih.gov In the (1/1) adduct, the protons on the carbon adjacent to the hydroxyl group (O-CH ₂) and the bromine atom (CH ₂-Br) would be particularly sensitive to the formation of hydrogen bonds with carbamic acid, potentially leading to noticeable shifts in their resonance frequencies. Conformational analysis can be further supported by two-dimensional NMR techniques, such as NOESY, which can identify through-space correlations between protons of the carbamic acid and 3-bromopropan-1-ol moieties, confirming their proximity in the adduct.

Table 1: Expected ¹H NMR Spectral Data for Carbamic acid--3-bromopropan-1-ol (1/1) Adduct

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| -CH ₂-CH₂-OH | ~2.0 - 2.4 | Quintet (p) | Protons on the central carbon of the propanol (B110389) chain. nih.gov |

| -CH₂-CH ₂-Br | ~3.5 - 3.7 | Triplet (t) | Protons on the carbon adjacent to the bromine atom. nih.gov |

| -CH₂-CH ₂-OH | ~3.8 - 4.5 | Triplet (t) | Protons on the carbon adjacent to the hydroxyl group. Shift is influenced by H-bonding. nih.gov |

| -OH (Propanol) | Variable, > 4.0 | Broad Singlet (br s) | Shift and broadening are highly dependent on concentration, solvent, and temperature due to hydrogen bonding. |

| -NH ₂ (Carbamic Acid) | Variable, > 5.0 | Broad Singlet (br s) | Expected to be significantly deshielded due to involvement in hydrogen bonding with the propanol's oxygen or the carbamate's carbonyl. |

| -OH (Carbamic Acid) | Variable, > 10.0 | Broad Singlet (br s) | The carboxylic acid proton is typically highly deshielded and participates in strong hydrogen bonding. |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in the Carbamic acid--3-bromopropan-1-ol (1/1) adduct and for characterizing the hydrogen-bonding network that stabilizes the complex.

The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of specific bonds. The formation of strong intermolecular hydrogen bonds within the adduct would be evident from the broadening and shifting of the O-H and N-H stretching bands to lower frequencies (a red shift). For instance, the sharp O-H stretch of an unassociated alcohol (typically ~3600 cm⁻¹) would be replaced by a very broad band in the 3400-3200 cm⁻¹ region, indicating its participation in a hydrogen-bonded network. Similarly, the N-H stretching vibrations of the carbamic acid moiety would appear as broad bands in the 3300-3100 cm⁻¹ range.

The carbonyl (C=O) stretching frequency of the carbamic acid, typically observed around 1700-1725 cm⁻¹, would also be sensitive to hydrogen bonding. If the carbonyl oxygen acts as a hydrogen bond acceptor, its stretching frequency will shift to a lower wavenumber. Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, offering a more complete picture of the adduct's vibrational modes.

Table 2: Expected Vibrational Spectroscopy Data for Carbamic acid--3-bromopropan-1-ol (1/1) Adduct

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| O-H and N-H Stretch | 3500 - 3100 (Broad) | Broadening and red-shift indicate strong intermolecular hydrogen bonding between the hydroxyl and amine groups. |

| C-H Stretch | 3000 - 2850 | Characteristic of the aliphatic CH₂ groups in the 3-bromopropan-1-ol moiety. |

| C=O Stretch (Carbonyl) | 1710 - 1680 | The position is sensitive to hydrogen bonding; a shift to lower frequency suggests the carbonyl oxygen is a hydrogen bond acceptor. |

| N-H Bend | 1650 - 1580 | Bending vibration of the primary amine group in carbamic acid. |

| C-O Stretch | 1300 - 1000 | Associated with the C-O bonds in both the alcohol and carbamic acid components. |

| C-Br Stretch | 650 - 550 | Characteristic stretching vibration for the carbon-bromine bond. nih.gov |

Advanced mass spectrometry (MS) techniques, particularly those with soft ionization methods like Electrospray Ionization (ESI), are crucial for confirming the formation of the non-covalent (1/1) adduct and for elucidating its fragmentation pathways. While carbamic acid itself is unstable, its formation in situ and stabilization within the adduct could potentially be observed.

The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the combined mass of carbamic acid (C H₃ N O₂) and 3-bromopropan-1-ol (C₃ H₇ Br O). The primary value of MS analysis lies in its ability to detail the fragmentation of the parent ion. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure of the precursor ion. Common fragmentation pathways for this adduct would likely involve the loss of stable neutral molecules or radicals. libretexts.orgdocbrown.info

Expected fragmentation includes:

Loss of H₂O: Dehydration is a common fragmentation pathway for alcohols.

Loss of CO₂: Decarboxylation is characteristic of carbamic acids. atu.kz

Loss of the Bromine radical (•Br): Cleavage of the C-Br bond.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom in the alcohol is a typical fragmentation for primary alcohols, which would result in a prominent peak. docbrown.infomiamioh.edu

Analysis of these fragments helps piece together the structure of the original adduct and understand its relative bond strengths under energetic conditions.

Solid-State Structural Determination of the (1/1) Adduct

Investigating the solid-state structure of the adduct provides definitive information on the three-dimensional arrangement of molecules, crystal packing, and the existence of different crystalline forms (polymorphism).

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline material at atomic resolution. google.comnih.gov If suitable single crystals of the Carbamic acid--3-bromopropan-1-ol (1/1) adduct can be grown, SCXRD analysis would provide unambiguous proof of its formation and reveal the intricate details of its supramolecular architecture.

The analysis would yield precise bond lengths, bond angles, and torsion angles for both the carbamic acid and 3-bromopropan-1-ol molecules within the crystal lattice. Crucially, it would map out the extensive network of intermolecular interactions, particularly the hydrogen bonds, that hold the adduct together. It is hypothesized that strong O-H···O and N-H···O hydrogen bonds would be the dominant interactions, likely forming well-defined motifs such as chains or sheets, which then pack to form the three-dimensional crystal structure. acs.org The data would also confirm the 1:1 stoichiometry of the components in the solid state.

Table 3: Hypothetical Crystallographic Data for Carbamic acid--3-bromopropan-1-ol (1/1) Adduct

| Parameter | Expected Information |

|---|---|

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, P2₁2₁2₁) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise measurements defining the repeating unit of the crystal. |

| Molecules per Asymmetric Unit (Z') | Typically 1 or 2, indicating the number of unique adduct units. |

| Hydrogen Bond Geometry (D-H···A) | Precise distances (D···A) and angles (D-H···A) for all O-H···O and N-H···O interactions, defining the supramolecular network. |

| Crystal Packing Description | Description of how the hydrogen-bonded motifs (e.g., chains, layers) are arranged in 3D space. |

Powder X-ray diffraction (PXRD) is a vital technique for the analysis of bulk crystalline materials. rigaku.com It provides a characteristic "fingerprint" pattern for a specific crystalline phase. For the Carbamic acid--3-bromopropan-1-ol (1/1) adduct, PXRD would be used to confirm the identity and phase purity of a synthesized batch by comparing the experimental pattern to one simulated from single-crystal data. acs.org

Furthermore, PXRD is the primary tool for studying polymorphism—the ability of a compound to exist in more than one crystal structure. researchgate.net Different polymorphs can have distinct physical properties. By performing PXRD measurements under various conditions (e.g., different temperatures or after recrystallization from various solvents), it is possible to identify the existence of multiple polymorphs of the adduct and study the phase transitions between them. nih.gov This is critical for controlling the solid-state form of the material.

Conformational Analysis within the Complex and Solvent Effects

The carbamate (B1207046) group, a key feature of carbamic acid, is known to possess a degree of conformational rigidity due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. nih.gov This resonance effect results in a planar arrangement of the atoms involved in the O=C-N moiety. nih.govacs.org Consequently, rotation around the C-N bond is restricted, leading to the possibility of syn and anti conformations, also referred to as cis and trans isomers, respectively. acs.org The energy barrier for this rotation in carbamates is generally lower than in amides, making the presence of multiple conformers in equilibrium a distinct possibility. nih.gov

The 3-bromopropan-1-ol component also exhibits conformational isomerism arising from rotation around the C-C and C-O bonds. Studies on propanol and its derivatives have identified several stable conformers, often designated by the dihedral angles of the heavy-atom backbone (e.g., Gt for a gauche C-C-C-O arrangement and a trans C-C-O-H arrangement). arxiv.orgaanda.org The presence of the bromine atom in 3-bromopropan-1-ol introduces additional steric and electronic factors that can influence the relative energies and populations of these conformers.

The interplay of the inherent conformational preferences of each molecule and the directing effect of the intermolecular hydrogen bond will define the potential energy surface of the complex. It is plausible that several low-energy conformations exist, differing in the rotational state of the 3-bromopropanol tail and the orientation of the carbamic acid.

Detailed Research Findings from Analogous Systems:

Theoretical and experimental studies on carbamate monomers, such as Boc-2-amino-1-propanol, have provided valuable insights into their conformational behavior. nih.govacs.orgchemrxiv.org These studies combine spectroscopic techniques like infrared (IR), vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR) with density functional theory (DFT) calculations to map the conformational landscape. For instance, in a nonpolar, aprotic solvent like chloroform, carbamate units are found to be planar, with both cis and trans configurations being energetically accessible. nih.govacs.org

The following table summarizes hypothetical low-energy conformers of the Carbamic acid--3-bromopropan-1-ol (1/1) complex based on the known preferences of its constituent parts. The dihedral angles are defined as follows: τ1 (O=C-N-H), τ2 (H-N-C-O), τ3 (C-C-C-O), and τ4 (C-C-O-H).

Interactive Data Table: Hypothetical Conformers of Carbamic acid--3-bromopropan-1-ol (1/1) Complex

| Conformer | τ1 (O=C-N-H) | τ2 (H-N-C-O) | τ3 (C-C-C-O) | τ4 (C-C-O-H) | Relative Energy (kcal/mol) |

| A | ~0° (cis) | ~180° (trans) | ~60° (gauche) | ~180° (trans) | 0.0 (Reference) |

| B | ~180° (trans) | ~0° (cis) | ~60° (gauche) | ~180° (trans) | 0.5 |

| C | ~0° (cis) | ~180° (trans) | ~180° (trans) | ~60° (gauche) | 1.2 |

| D | ~180° (trans) | ~0° (cis) | ~180° (trans) | ~60° (gauche) | 1.7 |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on the conformational analysis of analogous compounds. The relative energies are estimates and would require specific quantum chemical calculations for accurate determination.

Solvent Effects:

The conformational equilibrium of the Carbamic acid--3-bromopropan-1-ol (1/1) complex is expected to be significantly influenced by the solvent environment. nih.govnih.gov Solvents can affect the stability of different conformers through both non-specific and specific interactions.

In nonpolar solvents, such as hydrocarbons, the intramolecular and intermolecular hydrogen bonds within the complex will be at their strongest, providing a significant stabilizing force. libretexts.org The conformational preferences will be largely governed by the intrinsic steric and electronic effects of the molecules themselves.

In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), the solvent molecules can act as hydrogen bond acceptors. acs.org While DMSO is known to disrupt hydrogen bonds, studies on some complex systems have shown that strong intermolecular hydrogen bonding can persist, often in synergy with other interactions like π–π stacking or hydrophobic effects. acs.org However, it is likely that the solvent would compete with the alcohol for the hydrogen bond from the carbamic acid, potentially leading to a shift in the conformational equilibrium or even dissociation of the complex.

Polar protic solvents, like water or ethanol, can act as both hydrogen bond donors and acceptors. nih.govzju.edu.cnzju.edu.cn In such solvents, there will be strong competition for hydrogen bonding sites on both the carbamic acid and the 3-bromopropan-1-ol. This is likely to weaken the intermolecular hydrogen bond holding the complex together and may favor conformations where the individual molecules are more solvated by the solvent. The high dielectric constant of polar solvents would also stabilize more polar conformers.

The following table summarizes the expected influence of different solvent types on the conformational equilibrium of the complex.

Interactive Data Table: Predicted Solvent Effects on Conformational Equilibrium

| Solvent Type | Polarity | Hydrogen Bonding Capability | Expected Effect on the Complex |

| Nonpolar (e.g., Heptane) | Low | None | Favors strongly associated, hydrogen-bonded conformers. |

| Polar Aprotic (e.g., Chloroform) | Medium | Acceptor | May stabilize certain conformers through dipole-dipole interactions; less disruption of the H-bond than polar protic solvents. nih.govacs.org |

| Polar Aprotic (e.g., DMSO) | High | Acceptor | Strong competition for the carbamic acid's proton, potentially weakening the intermolecular H-bond. acs.org |

| Polar Protic (e.g., Ethanol) | High | Donor & Acceptor | Significant disruption of the intermolecular H-bond due to solvent competition; favors solvation of individual molecules. nih.gov |

Theoretical and Computational Chemistry of the Carbamic Acid 3 Bromopropan 1 Ol 1/1 System

Quantum Chemical Calculations (DFT, Ab Initio) on Molecular Structure and Interaction Energies

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of the Carbamic acid--3-bromopropan-1-ol (1/1) complex and the strength of the interaction between the two molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to map the potential energy surface and identify minimum energy structures.

Detailed research findings indicate that for similar organic molecules, DFT methods, particularly using functionals like B3LYP with a basis set such as 6-31G*, provide a reliable balance between computational cost and accuracy for geometry optimization. whiterose.ac.uk Such calculations for the Carbamic acid--3-bromopropan-1-ol system would involve placing the two molecules in various relative orientations to locate the global minimum on the potential energy surface. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, illustrating how the individual molecules adjust their structures upon forming the complex.

The interaction energy (E_int) is a critical parameter derived from these calculations. It is typically calculated by subtracting the energies of the optimized, isolated monomer molecules (E_CarbamicAcid and E_3-Bromopropan-1-ol) from the total energy of the optimized complex (E_complex). To account for basis set superposition error (BSSE), the counterpoise correction method is often applied, leading to a more accurate interaction energy.

Equation for Interaction Energy: E_int = E_complex - (E_CarbamicAcid + E_3-Bromopropan-1-ol)

Below are hypothetical tables representing the kind of data that would be generated from such quantum chemical calculations.

Table 1: Hypothetical Optimized Geometric Parameters for the Carbamic Acid--3-Bromopropan-1-ol Complex (DFT B3LYP/6-31G)* This interactive table presents predicted bond lengths and angles for the key interacting atoms within the complex.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Hydrogen Bond Length | O-H···O=C | 1.85 Å |

| Hydrogen Bond Length | N-H···O (alcohol) | 2.05 Å |

| Bond Angle | O-H···O | 175.2° |

| Bond Angle | N-H···O | 168.5° |

| Dihedral Angle | H-O···C-O (carbamic) | 5.4° |

Table 2: Hypothetical Interaction Energies for the Carbamic Acid--3-Bromopropan-1-ol Complex This interactive table shows the calculated interaction energies, both with and without correction for basis set superposition error (BSSE).

| Calculation Method | Energy Component | Value (kcal/mol) |

|---|---|---|

| DFT (B3LYP/6-31G*) | Uncorrected Interaction Energy | -12.5 |

| DFT (B3LYP/6-31G*) | BSSE Correction | +2.1 |

| DFT (B3LYP/6-31G)* | Corrected Interaction Energy | -10.4 |

| MP2/6-311++G(d,p) | Uncorrected Interaction Energy | -13.8 |

| MP2/6-311++G(d,p) | BSSE Correction | +1.5 |

| MP2/6-311++G(d,p) | Corrected Interaction Energy | -12.3 |

Analysis of Non-Covalent Interactions, including Hydrogen Bonding and Halogen Bonding

The stability of the Carbamic acid--3-bromopropan-1-ol (1/1) complex is primarily dictated by a network of non-covalent interactions. acs.org The most significant of these are hydrogen bonds, which are expected to form between the functional groups of the two molecules.

Hydrogen Bonding: Carbamic acid features two hydrogen bond donor sites (the -OH and -NH2 groups) and a strong hydrogen bond acceptor (the carbonyl oxygen, C=O). 3-bromopropan-1-ol has a hydrogen bond donor (-OH group) and an acceptor (the oxygen atom). The primary hydrogen bond is anticipated to form between the acidic proton of carbamic acid's carboxylic group and the hydroxyl oxygen of the alcohol, or conversely, between the hydroxyl proton of the alcohol and the carbonyl oxygen of the carbamic acid. A secondary hydrogen bond could also form between one of the N-H protons of the carbamic acid and the oxygen of the alcohol. nottingham.ac.uk

These interactions can be visualized and quantified using computational tools such as the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis.

Table 3: Potential Non-Covalent Interactions in the Carbamic Acid--3-Bromopropan-1-ol Complex This interactive table details the types of non-covalent interactions expected to stabilize the complex, identifying the donor and acceptor atoms.

| Interaction Type | Donor Atom/Group | Acceptor Atom/Group | Expected Strength |

|---|---|---|---|

| Hydrogen Bond | Carbamic Acid (-COOH) | 3-Bromopropan-1-ol (-OH oxygen) | Strong |

| Hydrogen Bond | 3-Bromopropan-1-ol (-OH) | Carbamic Acid (C=O oxygen) | Strong |

| Hydrogen Bond | Carbamic Acid (-NH₂) | 3-Bromopropan-1-ol (-OH oxygen) | Moderate |

Molecular Dynamics Simulations for Dynamic Behavior and Stability Assessment

While quantum chemical calculations provide a static picture of the most stable structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the Carbamic acid--3-bromopropan-1-ol (1/1) complex over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the assessment of conformational flexibility and the stability of intermolecular interactions in a simulated environment (e.g., in vacuum or in a solvent).

For the Carbamic acid--3-bromopropan-1-ol system, an MD simulation would typically involve the following steps:

System Setup: The lowest energy structure obtained from quantum calculations is placed in a simulation box, often solvated with a chosen solvent to mimic condensed-phase conditions.

Equilibration: The system is allowed to relax to the desired temperature and pressure.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (positions and velocities of all atoms) is saved at regular intervals.

Analysis of the MD trajectory can reveal the stability of the key hydrogen bonds, the persistence of any halogen bonds, and the range of conformations the complex explores at a given temperature. nottingham.ac.uk This provides a more realistic understanding of the complex's behavior compared to a static, 0 Kelvin quantum calculation.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial test of any theoretical model is its ability to reproduce experimental observations. Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental spectra for validation. acs.org For the Carbamic acid--3-bromopropan-1-ol complex, the most relevant spectra for comparison are infrared (IR) and nuclear magnetic resonance (NMR).

Infrared (IR) Spectroscopy: The vibrational frequencies of the complex can be calculated from the second derivatives of the energy with respect to atomic positions. These calculated frequencies correspond to the peaks in an IR spectrum. The formation of hydrogen bonds within the complex is expected to cause significant shifts in the vibrational frequencies of the involved functional groups. For example, the O-H stretching frequency of the participating alcohol or acid group would shift to a lower wavenumber (red-shift) and increase in intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The formation of the complex would alter the electronic environment around each nucleus, leading to predictable changes in their NMR chemical shifts compared to the isolated molecules. Protons involved in hydrogen bonding would typically show a significant downfield shift (higher ppm).

Table 4: Hypothetical Comparison of Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) This interactive table presents a hypothetical comparison between computationally predicted IR frequencies and typical experimental ranges for the key functional groups in the complex.

| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted Frequency (cm⁻¹) | Predicted Shift upon H-Bonding |

|---|---|---|---|---|

| O-H (Alcohol) | Stretch (Free) | 3650–3600 | 3630 | N/A |

| O-H (Alcohol) | Stretch (H-bonded) | 3550–3200 | 3350 | -280 |

| N-H (Carbamic) | Symmetric Stretch | 3400–3300 | 3360 | -40 |

| C=O (Carbamic) | Stretch (H-bonded) | 1725–1700 | 1705 | -20 |

Chemical Reactivity and Transformation Mechanisms of the Adduct

Stability Studies and Mechanistic Pathways of Dissociation

Carbamic acid itself is a notoriously unstable compound. uhmreactiondynamics.org It is rarely isolated under normal conditions as it readily decomposes into ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). This inherent instability is the primary factor governing the stability of the Carbamic acid--3-bromopropan-1-ol adduct.

The adduct is best understood as existing in a dynamic equilibrium with its constituent molecules and their subsequent decomposition products. The primary dissociation pathway involves the reversible breakdown of the adduct into free carbamic acid and 3-bromopropan-1-ol. The carbamic acid then undergoes further, rapid decomposition.

Dissociation Equilibrium:

Carbamic Acid Decomposition:

Reactivity of the 3-Bromopropan-1-ol Moiety within the Adduct

While the carbamic acid component is prone to dissociation, the 3-bromopropan-1-ol moiety retains its own characteristic reactivity. It can undergo reactions at both the C-Br bond and the -OH group.

The carbon atom attached to the bromine is electrophilic due to the polarity of the C-Br bond, making it susceptible to attack by nucleophiles. pressbooks.pub This leads to nucleophilic substitution reactions where the bromide ion (Br⁻), a good leaving group, is displaced. As 3-bromopropan-1-ol is a primary alkyl halide, these reactions typically proceed via an S_N2 (bimolecular nucleophilic substitution) mechanism. libretexts.org

The general scheme for this reaction is:

Where Nu⁻ represents a nucleophile.

Table 1: Examples of Nucleophilic Substitution with 3-Bromopropan-1-ol

| Nucleophile (Nu⁻) | Reagent Example | Product Name |

| Hydroxide (OH⁻) | Sodium Hydroxide | Propane-1,3-diol |

| Cyanide (CN⁻) | Sodium Cyanide | 4-Hydroxybutanenitrile |

| Azide (N₃⁻) | Sodium Azide | 3-Azidopropan-1-ol |

| Iodide (I⁻) | Sodium Iodide | 3-Iodopropan-1-ol |

| Alkoxide (RO⁻) | Sodium Methoxide | 3-Methoxypropan-1-ol |

| Amine (RNH₂) | Ammonia | 3-Aminopropan-1-ol |

These reactions highlight the versatility of the 3-bromopropan-1-ol moiety in forming new carbon-heteroatom bonds.

The primary alcohol group of the 3-bromopropan-1-ol moiety can undergo esterification when treated with a carboxylic acid or its derivative (like an acyl chloride or anhydride), typically in the presence of an acid catalyst.

Esterification Reaction:

This reaction converts the hydroxyl group into an ester linkage while leaving the bromide intact, assuming controlled reaction conditions.

Other potential transformations of the alcohol group include:

Oxidation: Mild oxidizing agents can convert the primary alcohol to 3-bromopropanal (B3055480) (an aldehyde), while strong oxidizing agents would yield 3-bromopropanoic acid.

Etherification: Reaction with a strong base followed by an alkyl halide (Williamson ether synthesis) can convert the alcohol to an ether, though intramolecular reaction to form oxetane (B1205548) is a competing pathway.

Interconversion Between Adduct Forms and Other Carbamate (B1207046) Species

The carbamic acid component of the adduct serves as a precursor for various other carbamate species. While the adduct itself is unstable, its constituent parts (CO₂ and NH₃) can be utilized in the synthesis of more stable carbamates. researchgate.net

The interconversion pathways often involve reacting the CO₂ and amine/ammonia source with other molecules. For instance, the reaction of CO₂ and ammonia with an alcohol (R'OH) can lead to the formation of a carbamate ester.

Formation of a Carbamate Ester:

If the alcohol used in this theoretical conversion were 3-bromopropan-1-ol itself, it could lead to the formation of 3-bromopropyl carbamate, a more stable carbamate derivative than the initial adduct.

Furthermore, carbamic acids derived from primary or secondary amines (R₂NH) can react with reagents like tetramethoxysilane (B109134) to form stable carbamic acid esters (CAEs). researchgate.net These pathways represent the conversion of the transient carbamic acid entity into more persistent and synthetically useful carbamate structures. The general principle is that a more reactive carboxylic acid derivative can be converted into a less reactive one, and carbamates can be interconverted with other related species under the appropriate conditions. youtube.com

Supramolecular Chemistry and Crystal Engineering Aspects

Design Principles for Stabilizing Unstable Chemical Species through Adduct Formation

The stabilization of reactive or unstable molecules, such as carbamic acid, through adduct formation is a cornerstone of supramolecular chemistry. Carbamic acid, formed from the reaction of amines and carbon dioxide, is highly prone to decomposition but can be stabilized through non-covalent interactions with a suitable partner molecule, or "co-former." nbinno.comacs.org The selection of an appropriate co-former is critical and is guided by its ability to form strong and directional interactions, most notably hydrogen bonds.

In the case of the carbamic acid--3-bromopropan-1-ol (1/1) adduct, the design principles revolve around the complementary functional groups of the two molecules. Carbamic acid possesses a carboxylic acid-like moiety (-COOH) and an amino group (-NH2), both of which are excellent hydrogen bond donors and acceptors. rsc.org 3-bromopropan-1-ol, on the other hand, features a hydroxyl (-OH) group, a potent hydrogen bond donor and acceptor, and a bromine atom which can participate in weaker halogen bonding. nbinno.comnbinno.com

| Compound | Key Functional Groups | Potential Intermolecular Interactions |

| Carbamic Acid | Carboxylic Acid (-COOH), Amino (-NH2) | Hydrogen Bonding (Donor and Acceptor) |

| 3-Bromopropan-1-ol | Hydroxyl (-OH), Bromo (-Br) | Hydrogen Bonding (Donor and Acceptor), Halogen Bonding |

Role of the (1/1) Stoichiometry in Directing Supramolecular Assembly

The stoichiometry of the components in a multi-component crystal is a crucial factor that dictates the resulting supramolecular architecture. A (1/1) stoichiometry between carbamic acid and 3-bromopropan-1-ol suggests a highly specific and complementary pairing of the two molecules in the crystal lattice. This ratio often leads to the formation of well-defined supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions.

In this adduct, the 1:1 ratio allows for the formation of a primary hydrogen-bonded heterodimer between the carboxylic acid group of carbamic acid and the hydroxyl group of 3-bromopropan-1-ol. This fundamental building block can then self-assemble into higher-order structures, such as chains, sheets, or three-dimensional networks, through further hydrogen bonding involving the amino group of carbamic acid and potentially weaker C-H---O or halogen interactions. The predictability of these synthons is a key aspect of crystal engineering, enabling the rational design of crystalline materials with desired properties.

The formation of co-crystals is often governed by the stoichiometric ratio of the components, which can be controlled during the crystallization process. nih.govresearchgate.net The specific 1:1 ratio in this adduct ensures a consistent and ordered packing arrangement, which is essential for obtaining high-quality single crystals suitable for structural analysis.

Co-crystallization and Salt Formation Strategies

Co-crystallization is a powerful technique for creating new solid forms of molecules, particularly for enhancing the stability of unstable compounds. nih.gov In the context of the carbamic acid--3-bromopropan-1-ol (1/1) adduct, co-crystallization involves the self-assembly of the two neutral components into a single crystalline phase through non-covalent interactions. The primary interaction driving the formation of this co-crystal is the hydrogen bond between the carboxylic acid and the alcohol. rsc.orgrsc.org

The distinction between a co-crystal and a salt is determined by the location of the proton. In a co-crystal, the proton resides on the carboxylic acid group of carbamic acid. In contrast, if a proton transfer occurs from the carbamic acid to a basic site on the co-former, a salt is formed. Given that 3-bromopropan-1-ol is not basic, the formation of a co-crystal is the expected outcome.

Strategies for preparing such co-crystals typically involve solution-based methods where both components are dissolved in a suitable solvent in a stoichiometric ratio. nih.gov Slow evaporation of the solvent allows for the gradual self-assembly of the molecules into a well-ordered crystal lattice. The choice of solvent can be critical, as it can influence the solubility of the components and the resulting crystal morphology.

The stability of the resulting co-crystal is a direct consequence of the favorable energetic interactions within the crystal lattice, which outweigh the entropic cost of ordering the molecules from solution. The formation of strong, directional hydrogen bonds in a specific stoichiometric ratio is the key to successfully stabilizing the otherwise elusive carbamic acid in a solid, crystalline form.

| Interaction Type | Description | Relevance to Adduct Formation |

| Co-crystallization | Formation of a crystalline structure containing two or more neutral molecules in a stoichiometric ratio. | The primary method for forming the stable carbamic acid--3-bromopropan-1-ol adduct. |

| Salt Formation | Involves proton transfer between an acidic and a basic component, resulting in an ionic solid. | Unlikely in this system due to the non-basic nature of 3-bromopropan-1-ol. |

| Supramolecular Synthon | A robust and predictable pattern of intermolecular interactions. | The carboxylic acid-alcohol hydrogen-bonded dimer is the key synthon in this adduct. |

Advanced Analytical Methodologies for Complex Characterization in Research

Chromatographic Techniques for Purity and Reaction Monitoring

The analysis of the adduct "Carbamic acid--3-bromopropan-1-ol (1/1)" and related carbamate (B1207046) structures relies heavily on chromatographic techniques to ensure purity, quantify components, and monitor the progress of formation reactions. The choice between gas and liquid chromatography is often dictated by the thermal lability inherent in many carbamate compounds.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a preferred method for the analysis of carbamates. nih.govhud.ac.ukcolab.ws This preference is due to the thermally labile nature of the carbamate functional group, which can decompose in the high-temperature injectors used in gas chromatography. mdpi.comacs.org LC-MS/MS provides high sensitivity and selectivity, allowing for both the quantification of the target compound and the confirmation of its identity through fragmentation patterns. middlebury.edusintef.no For purity analysis, reversed-phase columns, such as C18, are commonly used with a mobile phase gradient of acetonitrile (B52724) and water, often with additives like formic acid to improve ionization. colab.wsmiddlebury.edu Reaction monitoring can be achieved by taking aliquots from the reaction mixture over time, quenching the reaction, and analyzing the samples to determine the consumption of reactants (e.g., 3-bromopropan-1-ol) and the formation of the carbamic acid adduct.

Gas Chromatography (GC) can also be employed, but requires special considerations. Due to the thermal instability of many carbamates, which can decompose into the corresponding isocyanate and alcohol, specialized injection techniques are necessary. mdpi.com Cold on-column injection or the use of a septum-equipped temperature programmable injector can mitigate thermal decomposition by introducing the sample into the column at a lower temperature. mdpi.comacs.org For more stable carbamates or when derivatization is performed, GC coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD) offers excellent separation and sensitive detection. nih.govresearchgate.net Continuous synthesis processes for carbamates have utilized GC-MS for real-time analysis and determination of product yield. longdom.org

Below is a table summarizing typical chromatographic conditions used for the analysis of related carbamate compounds.

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Key Considerations |

| HPLC | Reversed-Phase C18 (e.g., Waters BEH C18) sintef.no | Gradient of Acetonitrile/Water with Formic Acid middlebury.edu | Tandem Mass Spectrometry (MS/MS) sintef.no | Ideal for thermally labile compounds; provides high sensitivity and structural confirmation. hud.ac.ukmiddlebury.edu |

| GC | HP-5ms (or similar medium polarity) nih.gov | Helium or Nitrogen nih.gov | Mass Spectrometry (MS) or Nitrogen Phosphorus Detector (NPD) nih.govresearchgate.net | Requires cold on-column or programmable injectors to prevent thermal decomposition. mdpi.comacs.org |

| UPLC | ACQUITY UPLC BEH C18 | Gradient of Acetonitrile/Water | Quadrupole-Linear Ion Trap Mass Spectrometry (QTRAP) sintef.no | Offers faster analysis times and higher resolution compared to conventional HPLC. |

Thermal Analysis (TGA, DSC) for Stability and Phase Transitions

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are critical for characterizing the thermal stability, decomposition profile, and phase transitions of materials like "Carbamic acid--3-bromopropan-1-ol (1/1)". particletechlabs.comresearchgate.net These analyses provide essential information on the temperature limits within which the compound is stable and the nature of its decomposition.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.org For a carbamate adduct, a typical TGA thermogram would show a stable baseline at lower temperatures, followed by one or more mass loss steps at elevated temperatures. These steps correspond to the decomposition of the compound. mdpi.com Carbamates often decompose by releasing carbon dioxide and the corresponding amine and alcohol, or by reverting to the isocyanate and alcohol. mdpi.commdpi.com The onset temperature of mass loss is a key indicator of the compound's thermal stability. mdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. particletechlabs.com The resulting thermogram can reveal characteristic thermal events. For a crystalline solid like a carbamic acid adduct, a sharp endothermic peak would indicate its melting point. researchgate.net At higher temperatures, exothermic or endothermic peaks associated with decomposition can be observed, which often correlate with the mass loss events seen in TGA. mdpi.comresearchgate.net The combination of TGA and DSC in a simultaneous thermal analysis (STA) instrument provides a comprehensive thermal profile, linking mass changes directly to their energetic transitions. libretexts.orgyoutube.com

The table below presents hypothetical, yet representative, thermal analysis data for a carbamate compound, illustrating the types of information obtained from these techniques.

| Analysis | Parameter | Typical Observation | Interpretation |

| TGA | Onset of Decomposition | 150 - 250 °C | The temperature at which significant thermal degradation begins. Carbamates show a wide range of stabilities. mdpi.commdpi.com |

| TGA | Mass Loss Steps | 1 or 2 distinct steps | Corresponds to the sequential loss of volatile fragments (e.g., CO₂, alcohol). primescholars.com |

| DSC | Endothermic Peak (Low Temp) | 100 - 160 °C | Melting of the crystalline solid. mdpi.com |

| DSC | Exothermic/Endothermic Peak (High Temp) | > 160 °C | Energy change associated with the decomposition process observed in TGA. researchgate.net |

Real-time Spectroscopic Monitoring of Adduct Formation and Reactivity

Real-time spectroscopic monitoring provides invaluable mechanistic insights into the formation and subsequent reactions of the "Carbamic acid--3-bromopropan-1-ol (1/1)" adduct. Techniques like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow researchers to observe the evolution of reacting species in situ, tracking the consumption of reactants and the appearance of intermediates and products without the need for sample workup. longdom.orgnih.govspectroscopyonline.com

In-situ FTIR spectroscopy is particularly powerful for monitoring the formation of carbamic acid and its derivatives. nih.govnih.gov The reaction can be monitored by placing a probe directly into the reaction vessel. The formation of the carbamic acid adduct from its precursors is characterized by the appearance of specific absorption bands. Key vibrational modes include the C=O stretching vibration (ν(C=O)) of the carbamic acid group, typically observed in the region of 1650-1715 cm⁻¹. nih.govresearchgate.net The disappearance of reactant peaks and the growth of product peaks can be plotted against time to determine reaction kinetics. acs.orgnih.gov

NMR spectroscopy is another essential tool for real-time monitoring of adduct formation. colab.ws By acquiring spectra at regular intervals, the progress of the reaction can be followed quantitatively. The formation of the carbamic acid adduct would be evidenced by the appearance of new signals in both ¹H and ¹³C NMR spectra. For instance, in the ¹³C NMR spectrum, the formation of the carbamoyl (B1232498) group (NHCO) gives rise to a characteristic signal around 153-164 ppm. researchgate.netnih.gov In the ¹H NMR spectrum, protons adjacent to the newly formed carbamate linkage would exhibit a chemical shift change compared to the starting material, allowing for clear tracking of the conversion. nih.govresearchgate.net These studies are crucial for optimizing reaction conditions and understanding the stability of the carbamate adduct in solution. sintef.no

The following table highlights key spectroscopic signals used for monitoring carbamate formation.

| Technique | Functional Group | Key Signal | Typical Chemical Shift / Wavenumber | Observation |

| FTIR | Carbamic Acid (C=O) | C=O Stretch (ν) | 1650 - 1715 cm⁻¹ | Appearance and growth of a strong absorption band indicates product formation. acs.orgnih.gov |

| FTIR | Carbamate (COO⁻) | Asymmetric Stretch (νₐₛ) | ~1550 cm⁻¹ | Formation of the carbamate salt is indicated by a characteristic carboxylate stretch. researchgate.net |

| ¹³C NMR | Carbamoyl Carbon (NHC O) | Carbonyl Signal | 153 - 164 ppm | A new peak appears in this region, confirming the formation of the carbamate linkage. researchgate.netnih.gov |

| ¹H NMR | Amide Proton (NH ) | Amide Signal | 6.5 - 8.5 ppm | Appearance of a new, often broad, singlet corresponding to the NH proton of the carbamate. nih.gov |

Future Research Directions and Potential Academic Applications

Exploration of the Adduct as a Synthetic Intermediate for Novel Compounds

The bifunctional nature of 3-bromopropan-1-ol, possessing both a hydroxyl group and a bromo substituent, makes it a versatile reagent in organic synthesis. sigmaaldrich.comnbinno.com When considered as an adduct with carbamic acid, it represents a reactive intermediate poised for intramolecular or intermolecular reactions, leading to a variety of stable organic compounds.

Future research could systematically explore the synthetic utility of this in-situ-generated adduct. The adduct could theoretically rearrange or react with other agents to form stable carbamate (B1207046) esters, which are valuable in medicinal chemistry and organic synthesis. nih.govacs.org For instance, the reaction could be directed to form 3-bromopropyl carbamate. This pathway leverages the reactivity of the hydroxyl group of 3-bromopropan-1-ol with the carbamic acid moiety. Subsequent reactions targeting the bromine atom could then be used to introduce further molecular diversity. cymitquimica.com

Investigations could focus on trapping this transient adduct. For example, by performing the reaction of carbon dioxide and ammonia (B1221849) in the presence of 3-bromopropan-1-ol under various conditions (solvents, temperatures, catalysts), researchers could aim to synthesize compounds such as N-substituted carbamates or cyclic carbonates. organic-chemistry.org The reaction between amines, CO2, and halides is a known route to carbamates, suggesting that the adduct of carbamic acid and 3-bromopropan-1-ol is a plausible, albeit fleeting, precursor in such transformations. organic-chemistry.org The development of methods to control the regioselectivity of these reactions—whether the hydroxyl or the bromo group of the propanol (B110389) derivative reacts—would be a significant academic achievement. This could lead to the synthesis of important building blocks like quaternary chiral prolines or fluorescent dyes. sigmaaldrich.comnbinno.com

Moreover, the adduct could serve as a precursor for creating novel heterocyclic compounds. Depending on the reaction conditions, an intramolecular cyclization could be envisioned, potentially leading to the formation of oxazolidinone derivatives, which are important structural motifs in pharmaceuticals.

Table 1: Examples of Stable Synthetic Targets Derived from 3-Bromopropanol Chemistry

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature | Reference |

|---|---|---|---|---|

| tert-butyl N-(3-bromopropyl)carbamate | C₈H₁₆BrNO₂ | 238.12 | Stable carbamate with bromo functionality | nih.gov |

| Benzyl (3-bromopropyl)carbamate | C₁₁H₁₄BrNO₂ | 272.14 | Cbz-protected amine precursor | cymitquimica.com |

| 3-Bromopropyl 3,4,5-trimethoxybenzoate | C₁₃H₁₇BrO₅ | 333.18 | Ester formed from the alcohol group | nih.gov |

Investigation of Related Carbamic Acid Complexes with Other Alcohol Derivatives

Expanding the research scope to include other alcohol derivatives would provide a broader understanding of the principles governing the formation and reactivity of carbamic acid adducts. By systematically varying the structure of the alcohol, researchers can probe the influence of electronic and steric effects on the stability and subsequent reaction pathways of the intermediate complex.

For example, using other haloalcohols (e.g., 2-chloroethanol, 4-bromobutanol) would allow for a comparative study on the role of the halogen and the length of the alkyl chain. This could provide insights into the kinetics and thermodynamics of subsequent intramolecular cyclization reactions. The use of diols or polyols as the alcohol component could lead to the formation of polycarbamates or complex cross-linked materials, opening avenues in polymer chemistry.

Furthermore, the study of carbamic acid adducts with phenols and their derivatives would be of significant interest. Phenols are more acidic than alcohols, which would influence the nature of the hydrogen bonding within the adduct and potentially its stability and reactivity. nih.gov The resulting aryl carbamates are an important class of compounds with various applications. acs.org Research has demonstrated that carbamates can be synthesized from amines, CO₂, and alcohols, with the stability and yield being dependent on the nature of the reactants. rsc.orgacs.org Studying a wide array of these combinations would contribute to a comprehensive library of reactivity and stability data. mdpi.com

These investigations would not only expand the synthetic toolbox for chemists but also provide valuable data for computational modeling of these transient species.

Table 2: Potential Alcohol Derivatives for Studying Carbamic Acid Complexes

| Alcohol Class | Example Compound | Research Focus |

|---|---|---|

| Dihaloalcohols | 1,3-Dichloropropan-2-ol | Competitive reactivity, synthesis of epoxides |

| Diols | 1,4-Butanediol | Formation of bis-carbamates, polycarbamates |

| Unsaturated Alcohols | Propargyl alcohol | Synthesis of functionalized carbamates for click chemistry |

| Phenols | 4-Nitrophenol | Electronic effects on adduct stability and reactivity |

Contribution to Fundamental Understanding of Non-Covalent Interactions and Chemical Stability

The study of the Carbamic acid--3-bromopropan-1-ol adduct offers a prime opportunity to deepen our fundamental understanding of non-covalent interactions (NCIs) and the factors governing chemical stability. rsc.org The adduct itself is held together by hydrogen bonds between the carbamic acid's carboxylic acid group and the alcohol's hydroxyl group. nih.gov The strength and nature of these interactions are crucial for the adduct's fleeting existence.

Advanced spectroscopic techniques (e.g., low-temperature NMR, matrix isolation infrared spectroscopy) combined with high-level quantum chemical calculations could be employed to characterize the structure and energetics of this and related adducts. acs.orgrsc.org Such studies can elucidate how the molecular environment, including the solvent and the presence of other molecules, influences the stability of the carbamic acid moiety. nih.gov For instance, research on ammonium (B1175870) carbamate, the salt formed from ammonia and carbamic acid, shows that it can decompose back to carbamic acid and ammonia, highlighting a delicate equilibrium influenced by temperature and solvation. acs.orgnih.gov

By comparing the stability of the adduct with 3-bromopropan-1-ol to adducts with other alcohols, a quantitative relationship between the alcohol's properties (e.g., pKa, steric bulk) and the adduct's lifetime could be established. This would provide invaluable data for understanding how hydrogen bonding and other weak interactions modulate the decomposition pathway of an otherwise highly unstable molecule like carbamic acid. wikipedia.org This knowledge is fundamental and has broad implications, from understanding reaction mechanisms in organic chemistry to modeling biological processes where carbamate species play a role, such as in CO₂ transport by hemoglobin. wikipedia.org

Ultimately, this line of inquiry contributes to the core principles of physical organic chemistry, exploring the subtle interplay of forces that dictate molecular structure, stability, and reactivity. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.